Petaline

Description

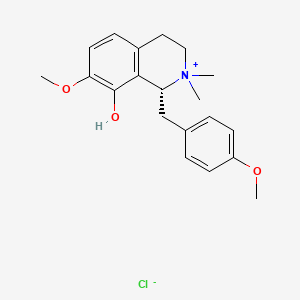

Structure

3D Structure of Parent

Properties

CAS No. |

64057-59-6 |

|---|---|

Molecular Formula |

C20H26ClNO3 |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

(1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol;chloride |

InChI |

InChI=1S/C20H25NO3.ClH/c1-21(2)12-11-15-7-10-18(24-4)20(22)19(15)17(21)13-14-5-8-16(23-3)9-6-14;/h5-10,17H,11-13H2,1-4H3;1H/t17-;/m1./s1 |

InChI Key |

VUACHFWYFDCGJF-UNTBIKODSA-N |

SMILES |

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-] |

Isomeric SMILES |

C[N+]1(CCC2=C([C@H]1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-] |

Synonyms |

petaline |

Origin of Product |

United States |

Foundational & Exploratory

Petaline Alkaloids: A Technical Guide to Natural Sources, Extraction, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline is a quaternary ammonium (B1175870) isoquinoline (B145761) alkaloid identified as a constituent of Leontice leontopetalum. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its extraction and isolation, and an exploration of its biological activities, with a focus on its convulsant properties. Due to the limited specific data available for this compound, this guide also incorporates general methodologies for related alkaloids and presents a hypothetical signaling pathway for its convulsant action based on the mechanisms of similar compounds.

Natural Sources of this compound Alkaloids

The primary and currently only confirmed natural source of this compound is the plant Leontice leontopetalum, a member of the Berberidaceae family. This plant is a perennial geophyte found in semi-desert regions. While other species within the Leontice genus, such as Leontice ewersmannii and Leontice armeniaca, are known to produce a variety of other alkaloids, the presence of this compound in these species has not been definitively reported in the reviewed literature.

Table 1: Natural Sources of this compound and Related Alkaloids

| Plant Species | Family | Alkaloid(s) | Plant Part(s) |

| Leontice leontopetalum | Berberidaceae | This compound, this compound Chloride | Tubers |

| Leontice ewersmannii | Berberidaceae | Lupanine, Leontiformidine | Tubers |

| Leontice armeniaca | Berberidaceae | Various quinolizidine (B1214090) alkaloids | Tubers, Leaves |

Experimental Protocols: Extraction and Isolation

A specific, detailed experimental protocol for the extraction and isolation of this compound from Leontice leontopetalum is not extensively documented. However, based on general methods for alkaloid extraction from the Leontice genus and other plants, a generalized protocol can be outlined. This protocol typically involves solvent extraction followed by acid-base partitioning to separate the alkaloids from other plant constituents.

Generalized Protocol for Alkaloid Extraction from Leontice Tubers

-

Preparation of Plant Material:

-

Collect fresh tubers of Leontice leontopetalum.

-

Clean the tubers to remove any soil and debris.

-

Dry the tubers in a well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of the alkaloids.

-

Grind the dried tubers into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation.

-

Alternatively, use a Soxhlet apparatus for continuous extraction, which can be more efficient.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or sulfuric acid). This will convert the basic alkaloids into their water-soluble salt forms.

-

Wash the acidic solution with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities, such as fats and waxes.

-

Basify the aqueous solution by adding a base, such as ammonium hydroxide (B78521) or sodium hydroxide, to a pH of around 9-10. This will convert the alkaloid salts back to their free base form, which is soluble in organic solvents.

-

Extract the free base alkaloids from the basified aqueous solution using a nonpolar organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Repeat the extraction process multiple times to ensure complete recovery of the alkaloids.

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

-

Evaporate the solvent to obtain the total crude alkaloid fraction.

-

-

Purification:

-

The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, or by preparative thin-layer chromatography (TLC).

-

The choice of solvent system for chromatography will depend on the polarity of the specific alkaloids being isolated.

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the desired alkaloid.

-

Final purification may be achieved by recrystallization.

-

Experimental Workflow Diagram

Caption: Generalized workflow for the extraction and isolation of this compound alkaloids.

Biological Activity and Signaling Pathways

This compound chloride has been identified as a convulsant.[1] The precise molecular mechanism underlying this activity has not been fully elucidated. However, based on the known mechanisms of other convulsant isoquinoline alkaloids, a hypothetical signaling pathway can be proposed. Many convulsant alkaloids are known to interfere with inhibitory neurotransmission or enhance excitatory neurotransmission.

Hypothetical Signaling Pathway for this compound-Induced Convulsions

It is plausible that this compound acts as an antagonist at inhibitory neurotransmitter receptors, such as the GABA-A receptor, or as a modulator of ion channels that regulate neuronal excitability. Antagonism of GABA-A receptors would reduce the influx of chloride ions, leading to a decrease in hyperpolarization and an increase in neuronal excitability. Alternatively, this compound could modulate voltage-gated sodium or potassium channels, leading to prolonged depolarization and increased neuronal firing.

Caption: Hypothetical signaling pathway for the convulsant action of this compound.

Disclaimer: This diagram represents a hypothetical model based on the known actions of other convulsant alkaloids and requires experimental validation to confirm the specific molecular targets of this compound.

Conclusion and Future Directions

This compound, an isoquinoline alkaloid from Leontice leontopetalum, presents an interesting subject for further pharmacological investigation due to its convulsant activity. This guide has summarized the current knowledge on its natural sources and provided a framework for its extraction and isolation. However, significant gaps in the literature remain, particularly concerning the quantitative yield of this compound, a detailed and validated experimental protocol for its purification, and a definitive understanding of its mechanism of action. Future research should focus on:

-

Quantitative analysis of this compound content in Leontice leontopetalum.

-

Development and validation of a specific and efficient protocol for the isolation of this compound.

-

In-depth pharmacological studies to elucidate the specific molecular targets and signaling pathways involved in its convulsant effects.

Addressing these research questions will be crucial for a comprehensive understanding of this compound's biological activity and for assessing its potential as a pharmacological tool or a lead compound in drug development.

References

Petaline: A Comprehensive Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petaline, a quaternary benzylisoquinoline alkaloid isolated from Leontice leontopetalum, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it details its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by experimental protocols and quantitative data. The document also explores the compound's mechanism of action, particularly its influence on the arachidonic acid signaling pathway, offering insights for future research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol chloride. Its structure is characterized by a tetrahydroisoquinoline core with a benzyl (B1604629) group at the C1 position. The presence of a quaternary ammonium (B1175870) group imparts a permanent positive charge to the molecule.

Chemical Structure:

Physicochemical Properties of this compound Chloride:

| Property | Value | Reference |

| Molecular Formula | C20H26ClNO3 | [1] |

| Molecular Weight | 363.9 g/mol | [1] |

| IUPAC Name | (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol chloride | [1] |

| CAS Number | 64057-59-6 | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | 220-225°C | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 50.8 Ų |

Synthesis of this compound

The total synthesis of racemic this compound was first reported by Grethe, Uskokovic, and Brossi in 1968. The synthesis involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Total Synthesis of Racemic this compound

(Based on the work of Grethe, Uskokovic, and Brossi, 1968)

Step 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile

-

p-Methoxyphenylacetic acid is converted to its corresponding acid chloride.

-

The acid chloride is then treated with ammonia (B1221849) to yield the amide.

-

Dehydration of the amide with a suitable dehydrating agent like phosphorus pentoxide affords 3,4-dimethoxyphenylacetonitrile.

Step 2: Condensation with 3-Methoxy-4-hydroxyphenethylamine

-

3,4-Dimethoxyphenylacetonitrile is condensed with 3-methoxy-4-hydroxyphenethylamine (a derivative of dopamine) under acidic conditions to form a dihydroisoquinoline intermediate.

Step 3: Reduction and N-methylation

-

The dihydroisoquinoline intermediate is reduced, typically with sodium borohydride, to the corresponding tetrahydroisoquinoline.

-

Subsequent N-methylation is achieved using a methylating agent such as methyl iodide to introduce one methyl group onto the nitrogen atom.

Step 4: Quaternization

-

The tertiary amine is then quaternized by reaction with an excess of methyl iodide to yield the quaternary ammonium salt, this compound chloride.

Step 5: Purification

-

The final product is purified by recrystallization from a suitable solvent system, such as ethanol-ether.

Caption: Workflow for the total synthesis of racemic this compound.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various pathogenic microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Microorganisms: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger.

-

Method: Broth microdilution method.

-

Procedure:

-

A serial two-fold dilution of this compound chloride is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of this compound chloride that completely inhibits visible growth of the microorganism.

-

To determine the MBC/MFC, an aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates.

-

The plates are incubated for a further 24-48 hours.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Quantitative Data: Antimicrobial Activity of this compound Chloride

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 128 | 256 |

| Candida albicans | 32 | 64 |

| Aspergillus niger | >256 | >256 |

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (180-220 g).

-

Procedure:

-

Animals are divided into groups: control, standard (e.g., indomethacin), and this compound chloride-treated groups (various doses).

-

This compound chloride or the standard drug is administered orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

Quantitative Data: Anti-inflammatory Activity of this compound Chloride

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Control | - | 0 |

| Indomethacin | 10 | 65 |

| This compound Chloride | 25 | 35 |

| This compound Chloride | 50 | 52 |

| This compound Chloride | 100 | 68 |

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: HeLa (cervical cancer), HepG2 (liver cancer), and a normal cell line (e.g., HEK293).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound chloride and incubated for 24, 48, or 72 hours.

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

-

Quantitative Data: Cytotoxic Activity of this compound Chloride (48h incubation)

| Cell Line | IC50 (µM) |

| HeLa | 25.4 |

| HepG2 | 38.7 |

| HEK293 (Normal) | >100 |

Mechanism of Action: Involvement of the Arachidonic Acid Pathway

Preliminary studies suggest that the biological activities of this compound, particularly its anti-inflammatory and cardiovascular effects, may be mediated through the modulation of the arachidonic acid (AA) pathway.[3] Arachidonic acid is a polyunsaturated fatty acid that is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

It is hypothesized that this compound chloride may exert its effects by inhibiting the activity of key enzymes in this pathway, such as phospholipase A2 (which releases AA from the cell membrane) or the COX and LOX enzymes. This inhibition would lead to a reduction in the production of inflammatory mediators.

Caption: Proposed mechanism of action of this compound on the Arachidonic Acid Pathway.

Further research is required to fully elucidate the precise molecular targets of this compound within the arachidonic acid cascade and to confirm its inhibitory effects on specific enzymes.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. The data presented in this guide highlight its potential for development as an antimicrobial, anti-inflammatory, or cytotoxic agent. The observed selectivity towards cancer cells over normal cells warrants further investigation.

Future research should focus on:

-

Elucidating the detailed mechanism of action of this compound, particularly its interaction with the enzymes of the arachidonic acid pathway.

-

Conducting structure-activity relationship (SAR) studies to optimize its biological activities and reduce potential toxicity.

-

Performing in vivo efficacy and safety studies in relevant animal models.

-

Exploring synergistic effects with existing therapeutic agents.

This comprehensive technical guide serves as a valuable resource for scientists and researchers, providing a solid foundation for further exploration of this compound's therapeutic potential.

References

An In-depth Technical Guide to the Isolation of Petaline from Leontice leontopetalum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of petaline, a quaternary alkaloid found in the tuberous roots of Leontice leontopetalum. This document outlines a generalized experimental protocol for its extraction and purification, summarizes its known pharmacological effects, and explores its potential mechanism of action through the arachidonic acid signaling pathway. Due to the limited availability of detailed modern research, this guide synthesizes information from historical literature and general phytochemical methodologies.

Introduction to Leontice leontopetalum and this compound

Leontice leontopetalum, commonly known as lion's foot, is a perennial geophyte belonging to the Berberidaceae family. Traditionally, its tuberous roots have been used in folk medicine for various purposes, including as an antidote for opium overdose and for treating epilepsy. The plant is a rich source of quinolizidine (B1214090) alkaloids, with this compound being one of its significant bioactive constituents. This compound, a quaternary isoquinoline (B145761) alkaloid, has demonstrated notable pharmacological activities, including convulsant and cardiovascular effects, making it a compound of interest for further investigation in drug development.

Experimental Protocols: Isolation and Purification of this compound

General Alkaloid Extraction from Leontice leontopetalum Tubers

Objective: To extract a crude alkaloid mixture from the dried tubers of Leontice leontopetalum.

Materials:

-

Dried and powdered tubers of Leontice leontopetalum

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), 5% solution

-

Ammonia (B1221849) solution (NH₄OH) or Sodium Carbonate (Na₂CO₃) solution

-

Chloroform (B151607) (CHCl₃)

-

Distilled water

-

Soxhlet apparatus

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Separatory funnel

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Maceration and Extraction:

-

A known quantity of dried and powdered tubers is subjected to extraction with methanol in a Soxhlet apparatus for 24-48 hours.

-

Alternatively, the powdered material can be macerated with methanol at room temperature with periodic agitation for several days.

-

-

Acid-Base Extraction for Alkaloid Separation:

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

The residue is dissolved in a 5% HCl solution. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

-

The acidic solution is then washed with chloroform in a separatory funnel to remove non-alkaloidal, lipophilic impurities. The aqueous layer containing the protonated alkaloids is retained.

-

The aqueous layer is then basified with an ammonia solution or sodium carbonate solution to a pH of 9-10. This deprotonates the alkaloids, converting them into their free base form, which are generally less soluble in water and more soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with chloroform. The chloroform layers, now containing the free base alkaloids, are combined.

-

-

Solvent Evaporation and Crude Alkaloid Yield:

-

The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under reduced pressure to yield the crude alkaloid extract.

-

Hypothetical Purification of this compound

Objective: To isolate this compound from the crude alkaloid mixture.

Note: As this compound is a quaternary alkaloid, its solubility properties differ from tertiary alkaloids, which may necessitate modifications to the general protocol. Quaternary alkaloids are salts and are typically more water-soluble.

Materials:

-

Crude alkaloid extract

-

Column chromatography apparatus

-

Silica (B1680970) gel or alumina (B75360) for column chromatography

-

Appropriate solvent systems for elution (e.g., gradients of chloroform-methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent or other alkaloid-visualizing agents

-

Recrystallization solvents (e.g., ethanol, methanol-ether)

Procedure:

-

Chromatographic Separation:

-

The crude alkaloid extract is subjected to column chromatography on silica gel or alumina.

-

A solvent gradient, starting with a less polar solvent system (e.g., 100% chloroform) and gradually increasing the polarity (e.g., by adding methanol), is used to elute the different alkaloids.

-

Fractions are collected and monitored by TLC. The spots corresponding to alkaloids can be visualized by spraying with Dragendorff's reagent (orange-brown spots).

-

-

Isolation and Purification:

-

Fractions containing the compound of interest (this compound) are pooled and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent system to obtain purified this compound crystals.

-

Quantitative Data

Specific quantitative data on the yield and purity of this compound from Leontice leontopetalum is scarce in the available literature. The following tables are provided as a template for researchers to populate with their experimental data.

Table 1: Extraction Yield of Crude Alkaloids

| Plant Material (g) | Extraction Method | Solvent System | Crude Alkaloid Yield (g) | Percentage Yield (%) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Purity of Isolated this compound

| Purification Method | Purity (%) | Analytical Technique |

| Data not available | Data not available | Data not available |

Table 3: Spectroscopic Data for this compound (Hypothetical)

| Technique | Key Signals/Fragments |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spec. | Data not available |

Signaling Pathway and Mechanism of Action

The pharmacological effects of this compound chloride have been observed to be sensitive to quinacrine, a known inhibitor of phospholipase A₂ (PLA₂)[1]. This suggests that this compound's mechanism of action may involve the modulation of the arachidonic acid signaling pathway.

The Arachidonic Acid Pathway

The arachidonic acid pathway is a critical signaling cascade involved in inflammation and cellular signaling. It is initiated by the release of arachidonic acid from the cell membrane by PLA₂. Arachidonic acid is then metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a range of bioactive lipids known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes).

Proposed Interaction of this compound with the Arachidonic Acid Pathway

Given that the effects of this compound are inhibited by a PLA₂ inhibitor, it is plausible that this compound exerts its effects by directly or indirectly activating PLA₂. This would lead to an increased release of arachidonic acid and subsequent production of eicosanoids, which could account for the observed cardiovascular and smooth muscle effects.

Below is a diagram illustrating the proposed experimental workflow for investigating this compound's effect on this pathway and the pathway itself.

Caption: Workflow for this compound Isolation and Bioactivity Assay.

Caption: Proposed mechanism of this compound action via the arachidonic acid pathway.

Conclusion and Future Directions

This compound from Leontice leontopetalum represents a pharmacologically active natural product with potential for further investigation. This guide provides a foundational framework for its isolation and the study of its mechanism of action. Future research should focus on:

-

Accessing and replicating the original isolation protocol to obtain pure this compound for comprehensive analysis.

-

Performing detailed spectroscopic analysis (¹H NMR, ¹³C NMR, 2D NMR, HRMS) to confirm the structure of this compound and create a reference database.

-

Conducting enzymatic assays to definitively determine the interaction of this compound with phospholipase A₂ and other enzymes in the arachidonic acid pathway.

-

Investigating the downstream effects of this compound on the production of specific eicosanoids to better understand its physiological impact.

By addressing these research gaps, the scientific community can gain a more complete understanding of this compound's therapeutic potential and pave the way for its possible development into a novel pharmaceutical agent.

References

The Biosynthesis of Petaline: A Technical Guide for Researchers

Abstract

Petaline is a quaternary ammonium (B1175870) benzylisoquinoline alkaloid (BIA) found in plant species of the genus Leontice, notably Leontice leontopetalum. As a member of the vast and pharmacologically significant BIA family, understanding its biosynthetic pathway is crucial for potential applications in drug development and synthetic biology. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the well-established general BIA pathway. It details the key enzymatic steps, proposes a logical sequence of reactions leading to this compound, and outlines standard experimental protocols for the characterization of the involved enzymes and pathways. Furthermore, this document presents illustrative quantitative data and visual diagrams to facilitate a deeper understanding of the molecular journey from the primary metabolite L-tyrosine to the specialized alkaloid, this compound.

Introduction to this compound and Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids (BIAs) are a structurally diverse group of over 2,500 specialized metabolites predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1][2][3] These compounds are renowned for their potent pharmacological activities, which include analgesic (e.g., morphine), antimicrobial (e.g., berberine), and antitussive (e.g., noscapine) properties.[1][2]

This compound is a specific BIA characterized by a quaternary N,N-dimethylisoquinolinium core and O-methylation on both the isoquinoline (B145761) and benzyl (B1604629) moieties. Its chemical structure is (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol. The biosynthesis of all BIAs originates from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form the central intermediate, (S)-reticuline.[1][4] From this branch-point metabolite, diverse structural modifications lead to the vast array of known BIAs.

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been elucidated experimentally, a putative pathway can be constructed based on its chemical structure and the known enzymatic reactions in BIA biosynthesis. The pathway begins with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

The condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), forms the foundational benzylisoquinoline scaffold of (S)-norcoclaurine.[5] A series of subsequent hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent methyltransferases respectively, lead to the formation of key intermediates.

The proposed pathway to this compound likely proceeds through the following key steps:

-

Formation of (S)-Norcoclaurine: The pathway initiates with the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS).

-

O-Methylation to (S)-Coclaurine: (S)-norcoclaurine is then O-methylated at the 6-hydroxyl position by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine.

-

N-Methylation to (S)-N-Methylcoclaurine: The secondary amine of (S)-coclaurine is methylated by coclaurine (B195748) N-methyltransferase (CNMT) to form (S)-N-methylcoclaurine.

-

Hydroxylation: A hydroxylation step, likely catalyzed by a cytochrome P450 enzyme, introduces a hydroxyl group at the 3' position of the benzyl ring.

-

Second O-Methylation: The newly introduced 3'-hydroxyl group is then methylated by a 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

-

Second N-Methylation to form this compound: The final step is the quaternization of the tertiary amine of the N-methylated intermediate by a specific N-methyltransferase to yield the quaternary ammonium cation of this compound.

Key Enzyme Classes in this compound Biosynthesis

The biosynthesis of this compound is reliant on several key classes of enzymes that are common in benzylisoquinoline alkaloid metabolism.

-

Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in BIA biosynthesis, the stereospecific condensation of dopamine and 4-HPAA.

-

O-Methyltransferases (OMTs): These SAM-dependent enzymes are responsible for the methylation of hydroxyl groups on the BIA scaffold. In the putative this compound pathway, at least two distinct OMTs are required: one for the 6-hydroxyl group of norcoclaurine and another for the 4'-hydroxyl group of a later intermediate.[6][7][8]

-

N-Methyltransferases (NMTs): These enzymes, also SAM-dependent, catalyze the methylation of the nitrogen atom in the isoquinoline ring. The formation of this compound requires at least two N-methylation steps: the conversion of a secondary amine to a tertiary amine, and the final quaternization to form the N,N-dimethylated product.[1][3]

-

Cytochrome P450 Monooxygenases: This large family of enzymes is responsible for various oxidative reactions, including hydroxylations, which are crucial for creating the substitution patterns seen in many BIAs.

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway would involve a combination of biochemical and molecular biology techniques. Below are representative protocols for key experiments.

Enzyme Activity Assays

Objective: To determine the catalytic activity of candidate enzymes (e.g., OMTs, NMTs) involved in this compound biosynthesis.

Protocol:

-

Enzyme Expression and Purification:

-

Clone the coding sequence of the candidate gene into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and culture at a low temperature (e.g., 18°C) overnight.

-

Harvest cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme, the putative substrate (e.g., (S)-coclaurine), and the co-substrate (e.g., S-adenosyl-L-methionine).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

-

Extract the product and analyze it using HPLC or LC-MS to identify and quantify the product.

-

Gene Expression Analysis by qRT-PCR

Objective: To correlate the expression of candidate biosynthetic genes with the accumulation of this compound in different plant tissues.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Harvest various tissues (e.g., roots, stems, leaves, flowers) from Leontice leontopetalum.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the candidate biosynthetic genes and a reference gene (e.g., actin).

-

Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.

-

Analyze the relative gene expression levels using the 2-ΔΔCt method.

-

Quantitative Data Presentation

While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following table provides an illustrative example of the types of data that would be generated through the aforementioned experimental protocols.

| Enzyme Candidate | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Relative Gene Expression (Root vs. Leaf) |

| Ll6OMT1 | (S)-Norcoclaurine | 15.2 ± 2.1 | 0.85 ± 0.09 | 5.3-fold higher in root |

| LlCNMT1 | (S)-Coclaurine | 25.8 ± 3.5 | 1.21 ± 0.15 | 4.8-fold higher in root |

| Ll4'OMT1 | 3'-hydroxy-N-methylcoclaurine | 18.5 ± 2.6 | 0.98 ± 0.11 | 6.1-fold higher in root |

| LlNMT2 | N-Methylated Precursor | 32.1 ± 4.2 | 0.55 ± 0.07 | 7.2-fold higher in root |

Data are hypothetical and for illustrative purposes only. Ll refers to Leontice leontopetalum.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this guide provides a solid foundation for future research aimed at its complete elucidation. The identification and characterization of the specific O-methyltransferases, N-methyltransferases, and cytochrome P450s from Leontice leontopetalum will be critical next steps. The availability of these biosynthetic genes will open up possibilities for the heterologous production of this compound and related compounds in microbial systems, which could provide a sustainable source for pharmacological investigation and potential therapeutic development. Further research into the regulation of this pathway will also provide valuable insights into the complex network of specialized metabolism in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Origins of Functional Diversity in Benzylisoquinoline Alkaloid Methyltransferases [frontiersin.org]

- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 4. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 5. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Petaline Chloride: A Technical Guide on Biological Properties for Researchers

Introduction

Core Biological Properties

Petaline chloride has demonstrated a variety of biological effects, ranging from cardiovascular and smooth muscle modulation to complex interactions with the central nervous system. The primary reported activities include:

-

Cardiovascular Effects: In vivo studies have shown that this compound chloride can increase both systolic and diastolic blood pressure, as well as heart rate.

-

Smooth Muscle Activity: The compound exhibits dose-dependent effects on vascular smooth muscle and contractile effects on other smooth muscle tissues.

-

Neurological Effects: this compound chloride has a dual activity profile on the central nervous system, acting as a potent convulsant at higher doses while also showing potential to reduce the effects of other convulsants at lower doses.

-

Other Reported Activities: Preliminary reports suggest potential antimicrobial, anti-inflammatory, and cytotoxic properties, although these have been less extensively characterized.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound chloride based on published literature.

Table 1: In Vitro Effects of this compound Chloride on Isolated Tissues

| Tissue/Preparation | Species | Effect | Concentration Range | Antagonist/Inhibitor |

| Epinephrine-Contracted Aorta | Guinea Pig | Relaxation | 1-300 µg/mL | Not specified |

| Aorta | Guinea Pig | Non-sustained Contraction | Up to 3 mg/mL | Not inhibited by atropine |

| Ileum | Guinea Pig | Contraction / Increased Phasic Contractions | 1-300 µg/mL to 3 mg/mL | Not inhibited by atropine |

| Trachea | Guinea Pig | No effect at lower concentrations; Contraction at higher concentrations | Up to 3 mg/mL | Not inhibited by atropine |

| Spontaneously-beating Atrium | Guinea Pig | Increased Contractions (Positive Inotropic) | Concentration-dependent | Not affected by propranolol; Reduced by quinacrine |

| Isolated Perfused Heart | Guinea Pig | Increased Contractions (Positive Inotropic) | Concentration-dependent | Not affected by propranolol; Reduced by quinacrine |

Table 2: In Vivo Effects of this compound Chloride

| Animal Model | Administration Route | Dose Range | Observed Effects |

| Anesthetized Rats | Intraperitoneal (i.p.) | 0.3-3 mg/100 g body weight | Increased systolic and diastolic blood pressure; Increased heart rate |

| Not Specified | Not Specified | Not Specified | More potent convulsant than leptazol |

| Not Specified | Lower doses | Not Specified | Reduced convulsant activity of leptazol; some protection from electrically-induced seizures |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound chloride are not fully available in the accessible literature. However, the following represents generalized methodologies for the types of experiments cited.

Isolated Tissue Experiments (In Vitro)

This protocol describes a general procedure for assessing the effects of a compound on isolated smooth muscle tissues, such as the guinea pig aorta or ileum.

-

Tissue Preparation:

-

A male guinea pig is euthanized via cervical dislocation.

-

The thoracic aorta or a segment of the ileum is carefully dissected and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

The tissue is cleaned of adherent connective and fatty tissues. The aorta is cut into rings of 2-3 mm in width. For the aorta, the endothelium may be mechanically removed by gently rubbing the intimal surface.

-

The tissue preparation (aortic ring or ileum segment) is mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

-

-

Tension Recording:

-

One end of the tissue is attached to a fixed support, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g, with the buffer being changed every 15-20 minutes.

-

Isometric contractions are recorded using a data acquisition system.

-

-

Experimental Procedure:

-

After equilibration, the tissue is contracted with a standard agonist (e.g., epinephrine (B1671497) or phenylephrine (B352888) for the aorta, acetylcholine (B1216132) for the ileum) to ensure viability.

-

Once a stable contraction is achieved, this compound chloride is added cumulatively to the organ bath to obtain a concentration-response curve.

-

To test for relaxant effects, the tissue is pre-contracted with an agonist (e.g., epinephrine) before the cumulative addition of this compound chloride.

-

For antagonist studies, tissues are pre-incubated with an antagonist (e.g., atropine, propranolol, or quinacrine) for a specified period (e.g., 20-30 minutes) before adding the agonist or this compound chloride.

-

Cardiovascular Studies in Anesthetized Rats (In Vivo)

This protocol outlines a general method for measuring blood pressure and heart rate in anesthetized rats.

-

Animal Preparation:

-

Male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane (B1682113) or sodium pentobarbital) administered intraperitoneally.

-

The animal is placed on a heating pad to maintain body temperature.

-

The trachea may be cannulated to ensure a clear airway.

-

-

Cannulation for Blood Pressure Measurement:

-

The left carotid or femoral artery is isolated and cannulated with a heparinized saline-filled polyethylene (B3416737) catheter.

-

The catheter is connected to a pressure transducer to record arterial blood pressure.

-

The jugular vein may also be cannulated for intravenous drug administration.

-

-

Data Recording:

-

The animal is allowed to stabilize for a period after the surgical procedures.

-

Baseline systolic blood pressure, diastolic blood pressure, and heart rate are recorded using a data acquisition system.

-

This compound chloride is administered (e.g., intraperitoneally), and changes in cardiovascular parameters are recorded over time.

-

Mechanistic Pathways and Workflows

Proposed Mechanism of Cardiovascular Effects

The positive inotropic (increased contractility) effects of this compound chloride on the heart were not blocked by the β-adrenergic receptor antagonist propranolol, suggesting the mechanism is independent of β-adrenoceptor stimulation. However, the effects were significantly reduced by quinacrine, an inhibitor of phospholipase A₂, which is a key enzyme in the arachidonic acid cascade. This suggests that the cardiovascular effects of this compound chloride may be mediated through the production of arachidonic acid metabolites.

Dual Convulsant/Anticonvulsant Activity

This compound chloride exhibits a complex, dose-dependent effect on the central nervous system. At higher concentrations, it acts as a convulsant. At lower doses, it appears to have anticonvulsant properties against certain types of seizures. The precise molecular targets for these opposing actions have not been fully elucidated.

General Experimental Workflow

The investigation of the biological properties of a natural compound like this compound chloride typically follows a structured workflow, from isolation to in vivo testing.

Conclusion and Future Directions

This compound chloride is a pharmacologically active alkaloid with pronounced effects on the cardiovascular and central nervous systems. Its positive inotropic effect, potentially mediated by the arachidonic acid pathway, and its dual-action neurological profile warrant further investigation. Future research should focus on obtaining more granular quantitative data, such as IC₅₀ and EC₅₀ values, to better characterize its potency. Furthermore, elucidation of the specific molecular targets within the CNS could explain its convulsant and anticonvulsant properties and could open new avenues for therapeutic development. Modern techniques in receptor binding assays and molecular modeling could provide significant insights into its mechanism of action.

References

Pharmacological Profile of Petaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petaline, a quaternary isoquinoline (B145761) alkaloid isolated from Leontice leontopetalum, has demonstrated a range of biological activities warranting further investigation for potential therapeutic applications. This document provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its cardiovascular and smooth muscle effects, convulsant and muscle relaxant properties, and its proposed mechanism of action. The information presented herein is a synthesis of available preclinical data, intended to serve as a technical guide for researchers in pharmacology and drug development.

Introduction

This compound is a naturally occurring quaternary alkaloid with a growing body of research highlighting its diverse pharmacological effects.[1] Preliminary studies have indicated its potential as a modulator of cardiovascular and smooth muscle function, as well as its activity within the central nervous system.[1][2] This guide aims to consolidate the existing data on this compound's pharmacological profile, providing a detailed resource for the scientific community.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily investigated in ex vivo and in vivo models, revealing a complex and dose-dependent range of activities.

Cardiovascular Effects

In anesthetized rats, intraperitoneal administration of this compound chloride at doses of 0.3-3 mg/100 g body weight resulted in an increase in both systolic and diastolic blood pressure, accompanied by an elevated heart rate.[1] In vitro studies on isolated guinea-pig atria and perfused hearts have shown that this compound chloride potentiates the force of contraction in a concentration-dependent manner.[1]

Effects on Smooth Muscle

This compound exhibits a dual effect on vascular smooth muscle. At lower concentrations (1-300 micrograms/ml), it induces relaxation of epinephrine-contracted aorta.[1] Conversely, higher concentrations (up to 3 mg/ml) lead to non-sustained, significant contractions of the aorta.[1] In isolated guinea-pig ileum, this compound consistently produces contractions.[1] Its effect on tracheal smooth muscle appears to be concentration-dependent, with no effect at lower concentrations and contractions observed at higher concentrations.[1] Notably, the contractile effects of this compound on smooth muscle are not inhibited by atropine, suggesting a mechanism independent of muscarinic acetylcholine (B1216132) receptors.[1]

Central Nervous System Effects

This compound has been identified as a potent convulsant, with studies indicating it is more powerful than leptazol.[3] However, at lower doses, it appears to mitigate the convulsant activity of leptazol and offer some protection against electrically induced seizures.[3] Additionally, this compound has been observed to depress the patellar and crossed extension reflexes, indicating a degree of muscle relaxant activity.[3]

Mechanism of Action

The precise molecular mechanisms underlying the diverse effects of this compound are not fully elucidated. However, evidence points towards the involvement of the arachidonic acid metabolic pathway.

Involvement of Arachidonic Acid Metabolism

The positive inotropic and chronotropic effects of this compound on the isolated guinea-pig atrium and perfused heart were not blocked by the beta-adrenergic antagonist propranolol.[1] However, these effects were significantly attenuated in the presence of quinacrine, a known inhibitor of phospholipase A2, the enzyme responsible for liberating arachidonic acid from membrane phospholipids.[1] This suggests that the cardiac stimulatory effects of this compound may be mediated by downstream metabolites of arachidonic acid, such as prostaglandins (B1171923) or leukotrienes.

Caption: Proposed signaling pathway for the cardiovascular effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available from preclinical studies of this compound chloride.

Table 1: In Vitro Pharmacological Activities of this compound Chloride

| Preparation | Effect | Concentration Range | Reference |

| Epinephrine-Contracted Guinea-Pig Aorta | Relaxation | 1-300 µg/mL | [1] |

| Guinea-Pig Aorta | Contraction | Up to 3 mg/mL | [1] |

| Guinea-Pig Ileum | Contraction | 1-300 µg/mL | [1] |

| Guinea-Pig Trachea | No effect | 1-300 µg/mL | [1] |

| Guinea-Pig Trachea | Contraction | Up to 3 mg/mL | [1] |

| Spontaneously-Beating Guinea-Pig Atrium | Increased Contraction | Concentration-dependent | [1] |

| Isolated Perfused Guinea-Pig Heart | Increased Contraction | Concentration-dependent | [1] |

Table 2: In Vivo Pharmacological Activities of this compound Chloride in Anesthetized Rats

| Parameter | Effect | Dose Range (i.p.) | Reference |

| Systolic Blood Pressure | Increase | 0.3-3 mg/100 g | [1] |

| Diastolic Blood Pressure | Increase | 0.3-3 mg/100 g | [1] |

| Heart Rate | Increase | 0.3-3 mg/100 g | [1] |

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the published abstracts. The following are inferred methodologies based on standard pharmacological practices.

Isolated Tissue Bath Experiments (Inferred)

-

Tissue Preparation: Tissues (aorta, ileum, trachea, atria) are isolated from euthanized guinea pigs and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at 37°C.

-

Mounting: Tissues are mounted in an organ bath connected to an isometric force transducer to record contractile or relaxant responses.

-

Equilibration: Tissues are allowed to equilibrate for a period of time (e.g., 60-90 minutes) under a resting tension.

-

Drug Administration: this compound chloride and other pharmacological agents (epinephrine, atropine, propranolol, quinacrine) are added to the organ bath in a cumulative or non-cumulative manner.

-

Data Acquisition: Changes in tissue tension are recorded and analyzed.

Caption: Inferred workflow for isolated tissue organ bath experiments.

In Vivo Cardiovascular Studies in Anesthetized Rats (Inferred)

-

Anesthesia: Rats are anesthetized with a suitable agent (e.g., pentobarbital (B6593769) or urethane).

-

Cannulation: The carotid artery is cannulated for direct measurement of blood pressure, and the jugular vein is cannulated for intravenous drug administration (if applicable, though intraperitoneal was used in the cited study).

-

Hemodynamic Monitoring: Blood pressure is continuously monitored using a pressure transducer, and heart rate is derived from the blood pressure waveform or an electrocardiogram.

-

Drug Administration: this compound chloride is administered intraperitoneally at the specified doses.

-

Data Recording: Cardiovascular parameters are recorded before and after drug administration over a specified period.

Extraction and Isolation of this compound

This compound is extracted from the tubers of Leontice leontopetalum. A general procedure for alkaloid extraction from plant material is as follows:

-

Drying and Grinding: The plant material (tubers) is dried and finely powdered.

-

Maceration/Soxhlet Extraction: The powdered material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often in an acidic or basic medium to facilitate the extraction of alkaloids.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the free alkaloids are extracted with an immiscible organic solvent.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography, to isolate the individual alkaloids, including this compound.

Future Directions

The existing data on the pharmacological profile of this compound provide a strong foundation for further research. Key areas for future investigation include:

-

Elucidation of the specific downstream mediators in the arachidonic acid pathway that are responsible for this compound's cardiovascular effects.

-

Investigation of the molecular targets responsible for its convulsant and muscle relaxant properties.

-

Comprehensive pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile.

-

In-depth toxicological studies to assess its safety profile.

Conclusion

This compound is a pharmacologically active quaternary alkaloid with significant effects on the cardiovascular, smooth muscle, and central nervous systems. Its dose-dependent actions and proposed mechanism involving the arachidonic acid pathway make it an intriguing candidate for further drug development. This technical guide provides a summary of the current knowledge to facilitate and guide future research in this area.

References

- 1. Preliminary observations on the pharmacology of this compound chloride, a quaternary alkaloid from Leontice leontopetalum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the pharmacology of this compound chloride, a convulsant alkaloid from Leontice leontopetalum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Studies on the Mechanism of Action of Petaline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research on the mechanism of action of petaline, a quaternary alkaloid derived from Leontice leontopetalum. The information is compiled from early pharmacological studies to offer a foundational understanding for further research and development.

Executive Summary

This compound chloride, the primary salt form of the alkaloid used in research, has demonstrated a range of biological activities. Initial studies indicate dose-dependent effects on cardiovascular and smooth muscle tissues. Furthermore, it exhibits a dual role as both a convulsant and an anticonvulsant, suggesting a complex interaction with the central nervous system. A key finding from preliminary research points towards the involvement of the arachidonic acid metabolic pathway in mediating some of its cardiovascular effects. This document collates the available quantitative data, details the probable experimental protocols employed in these initial studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary pharmacological studies on this compound chloride.

Table 1: In Vitro Effects of this compound Chloride on Isolated Tissues [1]

| Tissue Preparation | This compound Chloride Concentration | Observed Effect |

| Epinephrine-contracted guinea pig aorta | 1-300 µg/mL | Relaxation |

| Epinephrine-contracted guinea pig aorta | Up to 3 mg/mL | Non-sustained large contractions |

| Guinea pig ileum | 1-300 µg/mL | Contraction |

| Guinea pig ileum | Up to 3 mg/mL | Increased amplitude of phasic contractions |

| Guinea pig trachea | 1-300 µg/mL | No effect |

| Guinea pig trachea | Up to 3 mg/mL | Non-sustained large contractions |

| Spontaneously-beating guinea pig atrium | Concentration-dependent | Increased contractions |

| Isolated perfused guinea pig heart | Concentration-dependent | Increased contractions |

Table 2: In Vivo Cardiovascular Effects of this compound Chloride in Anesthetized Rats [1]

| Administration Route | Dosage | Observed Effect |

| Intraperitoneal (i.p.) | 0.3-3 mg/100 g body weight | Increased systolic and diastolic blood pressure; Increased heart rate |

Table 3: Neurological Effects of this compound Chloride

| Experimental Model | Observation | Reference |

| Comparison with leptazol | More potent convulsant | [2] |

| Leptazol-induced seizures | Reduced convulsant activity at lower doses | [2] |

| Electrically induced seizures | Apparent protective effect at lower doses | [2] |

| Patellar tendon and crossed extension reflexes | Depression of reflexes | [2] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in the preliminary studies of this compound chloride.

Isolated Tissue Bath Experiments

These protocols are applicable to the study of this compound chloride's effects on isolated guinea pig aorta, ileum, and trachea.

-

Tissue Preparation:

-

A guinea pig is euthanized via a humane method, such as a blow to the head followed by exsanguination.

-

The thoracic aorta, a segment of the ileum, or the trachea is carefully dissected and placed in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

For the aorta, the tissue is cut into rings of 1-2 cm in length. For the ileum and trachea, segments of 2-3 cm are prepared.

-

-

Experimental Setup:

-

The tissue segment is suspended in a temperature-controlled organ bath (37°C) containing the physiological salt solution and continuously aerated.

-

One end of the tissue is fixed, while the other is attached to an isometric force transducer to record changes in muscle tension.

-

A resting tension of 1-2 grams is applied, and the tissue is allowed to equilibrate for at least 60 minutes.

-

-

Procedure:

-

After equilibration, a stable baseline is recorded.

-

For aortic ring preparations, contraction is induced with a standard agonist like epinephrine (B1671497) or phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound chloride are added to the bath to assess for relaxation.

-

For ileum and trachea preparations, cumulative concentrations of this compound chloride are added to the bath to observe for contractile or relaxant responses.

-

To investigate the mechanism, tissues can be pre-incubated with specific antagonists (e.g., atropine, propranolol (B1214883), quinacrine) before the addition of this compound chloride.

-

Isolated Perfused Heart (Langendorff) Preparation

This protocol is used to assess the direct effects of this compound chloride on heart rate and contractility.

-

Heart Preparation:

-

A guinea pig is heparinized and then euthanized.

-

The heart is rapidly excised and placed in ice-cold physiological salt solution.

-

The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with the oxygenated and warmed (37°C) physiological salt solution at a constant pressure.

-

-

Experimental Setup:

-

A force transducer is attached to the apex of the ventricle to measure contractile force.

-

Electrodes are placed on the heart to record an electrocardiogram (ECG) for heart rate determination.

-

-

Procedure:

-

The heart is allowed to stabilize for approximately 30 minutes.

-

This compound chloride is infused into the perfusion solution at increasing concentrations.

-

Changes in heart rate and contractile force are continuously recorded.

-

To investigate the mechanism, the heart can be pre-perfused with antagonists like propranolol or quinacrine (B1676205) before administering this compound chloride.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is representative for assessing the convulsant or anticonvulsant properties of this compound chloride.

-

Animals:

-

Swiss albino mice are commonly used. Animals are housed under standard laboratory conditions with free access to food and water.

-

-

Procedure for Anticonvulsant Activity:

-

Mice are divided into control and test groups.

-

The test groups are pre-treated with varying doses of this compound chloride, typically administered intraperitoneally.

-

The control group receives the vehicle.

-

After a set pre-treatment time (e.g., 30-60 minutes), all animals are administered a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).

-

Animals are observed for the onset of seizures (e.g., myoclonic jerks, generalized tonic-clonic seizures) and mortality for a specified period (e.g., 30 minutes).

-

The latency to the first seizure and the percentage of animals protected from seizures are recorded.

-

Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound chloride's cardiovascular effects and the general workflows for the experimental protocols.

Proposed Signaling Pathway

Caption: Proposed signaling pathway for the cardiovascular effects of this compound chloride.

Experimental Workflow: Isolated Tissue Bath

Caption: General experimental workflow for isolated tissue bath assays.

Experimental Workflow: PTZ-Induced Seizure Model

Caption: Experimental workflow for the PTZ-induced seizure model in mice.

References

In Vitro Activity of Petaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petaline, a quaternary alkaloid derived from Leontice leontopetalum, has demonstrated a range of pharmacological activities in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available data on the in vitro effects of this compound chloride. It includes a summary of its impact on various smooth and cardiac muscle tissues, details of the experimental methodologies employed in these studies, and a proposed mechanism of action involving the arachidonic acid pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Quantitative Data Summary

The in vitro pharmacological effects of this compound chloride have been assessed across a variety of isolated tissue preparations. The following tables summarize the observed quantitative and qualitative effects at different concentrations.

Table 1: Effects of this compound Chloride on Isolated Smooth Muscle Tissues

| Tissue Preparation | This compound Chloride Concentration | Observed Effect | Citation |

| Epinephrine-contracted Aorta | 1-300 µg/mL | Relaxation | [1] |

| Epinephrine-contracted Aorta | Up to 3 mg/mL | Non-sustained large contractions | [1] |

| Ileum | 1-300 µg/mL | Contraction | [1] |

| Ileum | Up to 3 mg/mL | Increased amplitude of phasic contractions | [1] |

| Trachea | 1-300 µg/mL | No effect | [1] |

| Trachea | Up to 3 mg/mL | Non-sustained large contractions | [1] |

Table 2: Effects of this compound Chloride on Isolated Cardiac Tissues

| Tissue Preparation | This compound Chloride Concentration | Observed Effect | Citation |

| Spontaneously-beating Atrium | Concentration-dependent increase | Increased contractions | [1] |

| Isolated Perfused Heart | Concentration-dependent increase | Increased contractions | [1] |

Experimental Protocols

The following sections detail the likely experimental methodologies used to obtain the in vitro data on this compound chloride, based on standard pharmacological research protocols.

Isolated Smooth Muscle Contraction Assays

These experiments are fundamental in pharmacology to determine the effect of a substance on smooth muscle tone.

-

Tissue Preparation:

-

Tissues such as the aorta, ileum, and trachea are dissected from euthanized animals (e.g., guinea pigs, rats).

-

The tissues are cut into appropriate sizes (e.g., rings for the aorta, segments for the ileum and trachea) and cleared of adhering connective and fatty tissues.

-

Tissues are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

-

-

Contraction Measurement:

-

One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer.

-

The transducer is connected to a data acquisition system to record changes in muscle tension.

-

Tissues are allowed to equilibrate under a resting tension for a specified period before the experiment begins.

-

-

Experimental Procedure:

-

For the epinephrine-contracted aorta, the tissue is first contracted with a standard concentration of epinephrine.

-

Once a stable contraction is achieved, cumulative or single concentrations of this compound chloride are added to the organ bath to observe relaxation or further contraction.

-

For the ileum and trachea, the baseline contractile activity is recorded before the addition of this compound chloride.

-

The effects of antagonists (e.g., atropine) can be evaluated by pre-incubating the tissue with the antagonist before adding this compound chloride.

-

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.

-

Heart Isolation and Perfusion:

-

The heart is rapidly excised from a heparinized, anesthetized animal (e.g., a rat or guinea pig) and immediately placed in ice-cold perfusion buffer.

-

The aorta is cannulated onto the Langendorff apparatus.

-

The heart is perfused retrogradely (through the aorta) with a warm (37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

-

-

Measurement of Cardiac Function:

-

Contractile force can be measured by attaching a force transducer to the apex of the heart.

-

Intraventricular pressure can be measured by inserting a balloon-tipped catheter into the left ventricle, connected to a pressure transducer.

-

Heart rate is typically recorded via the pressure or force transducer signals.

-

-

Experimental Procedure:

-

The heart is allowed to stabilize on the apparatus for an equilibration period.

-

This compound chloride is then introduced into the perfusate in a concentration-dependent manner.

-

The effects on heart rate and contractility are continuously recorded.

-

To investigate the mechanism of action, the heart can be pre-treated with antagonists (e.g., propranolol (B1214883) or quinacrine) before the administration of this compound chloride.

-

Proposed Mechanism of Action

The effects of this compound chloride on the isolated atrium and perfused heart were not inhibited by the β-adrenoceptor antagonist propranolol, suggesting that its cardiac stimulatory effects are not mediated through β-adrenergic receptors. However, the effects were significantly attenuated by quinacrine (B1676205).[1] Quinacrine is known to inhibit phospholipase A2, a key enzyme in the arachidonic acid cascade. This suggests that the cardiac effects of this compound may be mediated through the metabolism of arachidonic acid.

Arachidonic Acid Signaling Pathway

Arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2. It is then metabolized by several enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a variety of bioactive eicosanoids such as prostaglandins (B1171923) and leukotrienes. These eicosanoids can then act on their respective receptors to elicit physiological responses, including modulation of muscle contraction.

The inhibitory effect of quinacrine on this compound-induced cardiac stimulation points towards the involvement of this pathway. This compound may directly or indirectly activate phospholipase A2, leading to the production of eicosanoids that subsequently increase cardiac contractility.

Conclusion

The available in vitro data indicate that this compound chloride exhibits significant pharmacological activity, with dose-dependent effects on both smooth and cardiac muscle tissues. Its mechanism of action in cardiac tissue appears to be independent of the β-adrenergic system and may involve the arachidonic acid metabolic pathway. Further research is warranted to fully elucidate the specific signaling cascades involved and to explore the therapeutic potential of this compound. Detailed investigations into its interactions with specific enzymes and receptors within the arachidonic acid pathway will be crucial for a comprehensive understanding of its pharmacological profile.

References

An in-depth exploration of the synthesis, pharmacological activities, and mechanisms of action of petaline and its related aporphine (B1220529) alkaloids.

Introduction

This compound, a quaternary aporphine alkaloid isolated from the tubers of Leontice leontopetalum, has garnered scientific interest due to its unique structural features and potential pharmacological activities. Aporphine alkaloids, a large and structurally diverse class of isoquinoline (B145761) alkaloids, are known to exhibit a wide range of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Many of these effects are attributed to their interactions with various cellular targets, including dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, with a focus on their synthesis, pharmacological evaluation, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this class of compounds.

Chemical Synthesis and Isolation

The chemical synthesis and isolation of this compound are crucial steps for its further pharmacological investigation. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following sections outline the general principles and methodologies reported in the scientific literature.

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a means to produce the compound for research purposes and to generate novel derivatives with potentially enhanced therapeutic properties. The synthetic route typically involves the construction of the core aporphine skeleton, followed by specific functional group manipulations to yield the final product.

General Synthetic Strategy:

A common approach to the synthesis of the aporphine core involves a Bischler-Napieralski or Pictet-Spengler reaction to form the tetrahydroisoquinoline moiety, followed by an intramolecular coupling reaction to create the characteristic bridged ring system.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the total synthesis of this compound.

Isolation of this compound Chloride from Leontice leontopetalum

This compound is naturally found in the tubers of Leontice leontopetalum. The isolation of this compound chloride from its natural source involves extraction and purification steps.

General Isolation Protocol:

-

Extraction: The dried and powdered tubers of Leontice leontopetalum are subjected to extraction with a suitable solvent, typically methanol (B129727).

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like chloroform.

-

Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to isolate the individual alkaloids.

-

Crystallization: The purified this compound fraction is then converted to its chloride salt and crystallized to obtain pure this compound chloride.

Pharmacological Activities and Mechanism of Action

The pharmacological effects of this compound and its derivatives are an area of active research. Preliminary studies have indicated a range of biological activities, particularly on the cardiovascular system.

Cardiovascular Effects

This compound chloride has been shown to exert significant effects on cardiovascular parameters.[1]

-

Effects on Smooth Muscle: At low concentrations, this compound chloride induces relaxation of the epinephrine-contracted aorta.[1] Conversely, at higher concentrations, it causes non-sustained, large contractions of the aorta and trachea.[1] It also increases the amplitude of phasic contractions in the ileum.[1] These effects were not inhibited by atropine.[1]

-

Cardiac Effects: this compound chloride demonstrates a positive inotropic effect, increasing the contractions of the spontaneously-beating atrium and the isolated perfused heart in a concentration-dependent manner.[1]

-

Blood Pressure and Heart Rate: In anesthetized rats, intraperitoneal administration of this compound chloride leads to an increase in both systolic and diastolic blood pressure, as well as an increased heart rate.[1]

Quantitative Data on Cardiovascular Effects of this compound Chloride:

| Parameter | Effect | Concentration/Dose | Animal Model |

| Epinephrine-contracted aorta | Relaxation | 1-300 µg/mL | in vitro |

| Aorta and Trachea | Contraction | up to 3 mg/mL | in vitro |

| Ileum | Increased contraction amplitude | up to 3 mg/mL | in vitro |

| Spontaneously-beating atrium | Increased contraction | Concentration-dependent | in vitro |

| Isolated perfused heart | Increased contraction | Concentration-dependent | in vitro |

| Blood Pressure (Systolic & Diastolic) | Increased | 0.3-3 mg/100 g body weight (i.p.) | Anesthetized rats |

| Heart Rate | Increased | 0.3-3 mg/100 g body weight (i.p.) | Anesthetized rats |

Mechanism of Cardiovascular Effects: Involvement of the Arachidonic Acid Pathway

The positive inotropic effects of this compound chloride on the heart were not affected by the beta-blocker propranolol, suggesting a mechanism independent of beta-adrenergic stimulation.[1] However, these effects were significantly reduced in the presence of quinacrine, an inhibitor of phospholipase A2.[1] This finding strongly suggests the involvement of the arachidonic acid metabolism in mediating the cardiac effects of this compound chloride.[1]